

In-Depth Technical Guide: Spectroscopic Data and Synthesis of N1,N4-Dicyclohexylterephthalamide

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Compound of Interest

Compound Name: *N1,N4-Dicyclohexylterephthalamide*

Cat. No.: *B1594211*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR) and a detailed synthesis protocol for **N1,N4-dicyclohexylterephthalamide**. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis and analysis.

Spectroscopic Data

The structural integrity of **N1,N4-dicyclohexylterephthalamide** can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental methods for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of **N1,N4-dicyclohexylterephthalamide** is characterized by signals in the aromatic, aliphatic, and amide regions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, showing distinct signals for the carbonyl, aromatic, and aliphatic carbons. A publication on a similar compound, N,N'-dicyclohexylsuberoylamide, reports the amide carbonyl carbon at approximately 172 ppm and the alpha-carbon of the cyclohexyl ring at around 48 ppm, which can serve as a reference for the expected chemical shifts in **N1,N4-dicyclohexylterephthalamide**.

While specific experimental data from peer-reviewed literature is not readily available in the public domain, the following table summarizes the expected chemical shift regions for the different carbon atoms in **N1,N4-dicyclohexylterephthalamide** based on established principles and data from analogous structures.

Carbon Type	Expected Chemical Shift (ppm)
Carbonyl (C=O)	~165-175
Aromatic (quaternary)	~135-140
Aromatic (CH)	~125-130
Cyclohexyl (CH-N)	~45-55
Cyclohexyl (CH ₂)	~20-35

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **N1,N4-dicyclohexylterephthalamide** is expected to show characteristic absorption bands for the amide functional group. The absence of signals typical for primary amines (a double peak in the 3500–3300 cm⁻¹ region and a band between 1650 and 1580 cm⁻¹) can be used to confirm the successful formation of the amide bonds.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Stretching	~3300
C-H (aromatic)	Stretching	~3100-3000
C-H (aliphatic)	Stretching	~3000-2850
C=O (amide I)	Stretching	~1640
N-H (amide II)	Bending	~1540
C-N	Stretching	~1240

Experimental Protocols

The synthesis of **N1,N4-dicyclohexylterephthalamide** is most commonly achieved through a condensation reaction.^[1] A detailed and efficient method is described in a patent, which utilizes the reaction of terephthaloyl chloride with cyclohexylamine.^[2]

Synthesis of N1,N4-Dicyclohexylterephthalamide^[2]

This protocol is based on a patented method that offers high yield and avoids the use of organic acid binding agents.^[2]

Materials:

- Terephthaloyl chloride (20.3 g)
- Cyclohexylamine (19.8 g)
- 10% Sodium hydroxide aqueous solution (80 g)
- Benzene (90 mL)
- Ice-water bath

Procedure:

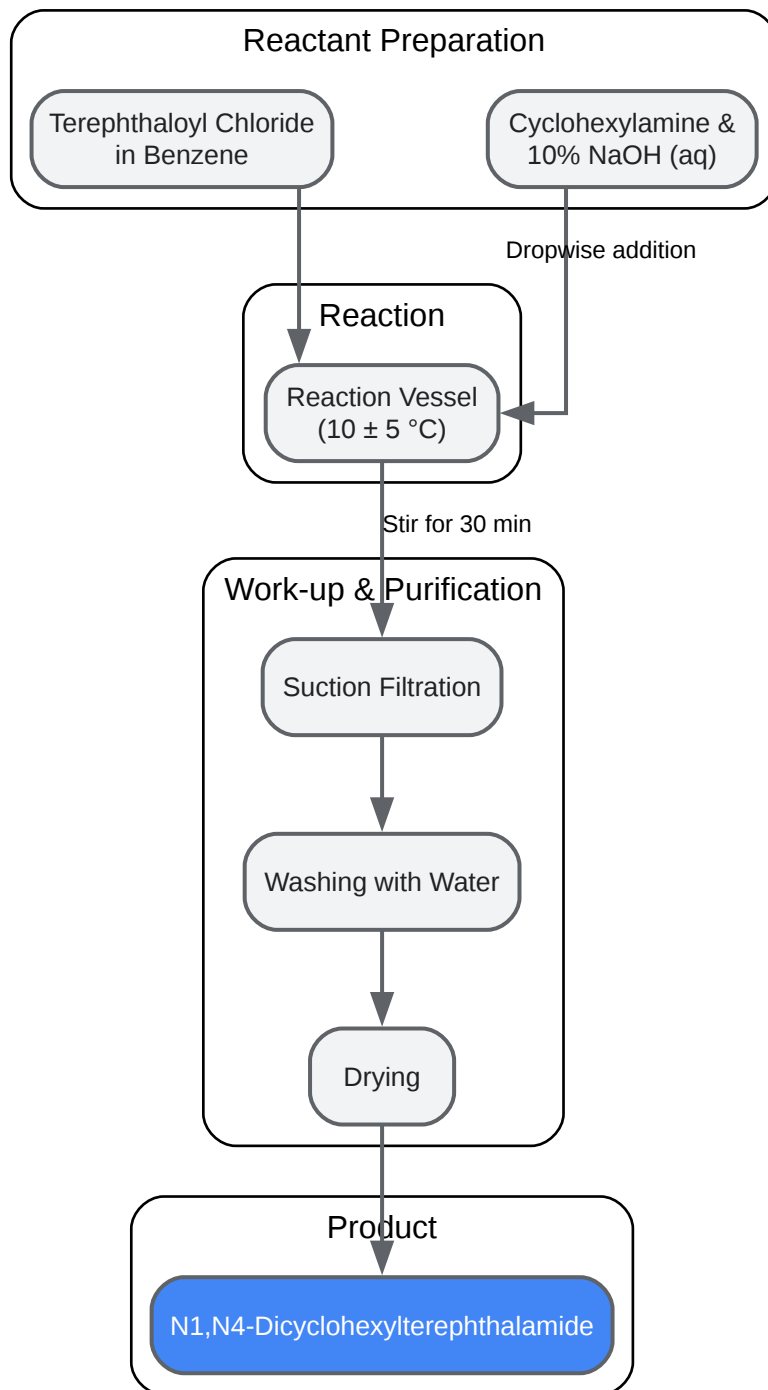
- In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, dissolve 20.3 g of terephthaloyl chloride in 90 mL of benzene with stirring.
- Cool the solution to 10 °C using an ice-water bath.
- Prepare a mixture of 80 g of 10% aqueous sodium hydroxide solution and 19.8 g of cyclohexylamine.
- Add the mixture dropwise to the terephthaloyl chloride solution while maintaining the reaction temperature at 10 ± 5 °C. The addition should take approximately 52 minutes.
- After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30 minutes.
- Filter the resulting precipitate via suction filtration.
- Wash the filter cake with water until the washing lotion is neutral.
- Dry the product to obtain **N1,N4-dicyclohexylterephthalamide**.

Yield: 31.2 g (95.1%)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **N1,N4-dicyclohexylterephthalamide**.

Synthesis of N1,N4-Dicyclohexylterephthalamide

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Caption: Experimental workflow for the synthesis of **N1,N4-dicyclohexylterephthalamide**.

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References

- 1. N1,N4-Dicyclohexylterephthalamide | C₂₀H₂₈N₂O₂ | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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